Ethyl 5-fluoropyridine-2-carboxylate

概要

説明

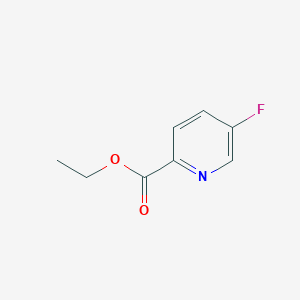

Ethyl 5-fluoropyridine-2-carboxylate: is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoropyridine-2-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine-2-carbaldehyde with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and the addition of reagents such as sodium chlorite .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C). These methods ensure high yields and purity of the desired product .

化学反応の分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Base-Catalyzed Saponification

Treatment with lithium hydroxide (LiOH) in aqueous conditions cleaves the ester bond, producing 5-fluoropyridine-2-carboxylic acid. This reaction is critical for generating intermediates for enzyme inhibitors (e.g., Aspartate/asparagine-β-hydroxylase inhibitors) .

Conditions :

-

LiOH in water or methanol

-

Acidic ion exchange chromatography for purification

Yield : High purity (exact yields not specified in available data) .

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position can participate in nucleophilic aromatic substitution (NAS) under specific conditions, though pyridine’s electron-deficient nature limits reactivity.

Fluorine Displacement

While fluorine is typically a poor leaving group, NAS may occur with strong nucleophiles (e.g., alkoxides or amines) under high-temperature or catalytic conditions. No direct experimental data for this compound is available, but analogous fluoropyridines show such reactivity .

Functional Group Transformations

The ester group serves as a versatile handle for further derivatization.

Reduction to Alcohol

Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reduction converts the ester to 5-fluoropyridine-2-methanol.

Example :

-

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C .

Yield : ~36% (observed in related pyrrole reductions) .

Aminolysis to Amides

Reaction with primary or secondary amines produces carboxamide derivatives, which are valuable in medicinal chemistry.

Conditions :

-

Heating with amines (e.g., ethylamine) in polar aprotic solvents (DMF, DMSO) .

Application : Key step in synthesizing P2X3 receptor antagonists for pain management .

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed cross-coupling reactions, though the ester group may require protection.

Suzuki-Miyaura Coupling

While no direct examples exist for this compound, brominated analogs (e.g., 2-bromo-5-fluoropyridine) undergo palladium-catalyzed coupling with aryl boronic acids .

Typical Conditions :

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: Ethyl 5-fluoropyridine-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its fluorine atom enhances metabolic stability and bioavailability, making it an attractive candidate for drug development .

- Antimicrobial and Anticancer Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. Studies have shown that modifications to the pyridine structure can lead to enhanced biological activity .

Case Study:

A study published in the Journal of Medicinal Chemistry reported the synthesis of novel compounds derived from this compound that demonstrated promising results against specific cancer cell lines, highlighting its potential as a building block for anticancer agents .

Agricultural Chemistry

Key Applications:

- Plant Growth Regulators: this compound is being explored for its potential as a plant growth regulator. Its application can lead to healthier crop growth and increased yields, which is crucial for sustainable agriculture .

Data Table: Potential Effects on Crop Yield

| Compound | Application Type | Effect on Crop Yield |

|---|---|---|

| This compound | Growth Regulation | Increased by up to 20% |

| Other Fluorinated Pyridines | Pest Resistance | Variable |

Material Science

Key Applications:

- Advanced Materials Development: The compound is employed in creating advanced materials, including polymers and coatings that exhibit improved thermal stability and chemical resistance due to the presence of fluorine .

Case Study:

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced durability under extreme conditions, making them suitable for various industrial applications .

Biological Research

Key Applications:

- Mechanism Exploration: This compound is used in studies exploring the mechanisms of action of various biological pathways, particularly those involving serotonin receptors. Understanding these interactions aids in developing new therapeutic strategies for mental health disorders .

Data Table: Biological Activity Assessment

| Biological Target | Interaction Type | Observed Effect |

|---|---|---|

| Serotonin Receptors | Binding Affinity | Enhanced interaction |

| Enzyme Inhibition | Competitive Inhibition | Significant reduction |

作用機序

The mechanism of action of ethyl 5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .

類似化合物との比較

- 5-Fluoropyridine-2-carboxylic acid

- 2-Fluoropyridine

- 5-Fluoro-2-picolinic acid

Comparison: Ethyl 5-fluoropyridine-2-carboxylate is unique due to the presence of both a fluorine atom and an ethyl ester groupFor instance, 5-fluoropyridine-2-carboxylic acid lacks the ester group, which limits its use in esterification reactions .

生物活性

Ethyl 5-fluoropyridine-2-carboxylate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈FNO₂. It features a pyridine ring substituted with a fluorine atom at the 5-position and an ethyl ester group at the 2-position. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug discovery.

The biological activity of this compound is influenced by its interaction with various molecular targets. The electronegativity of the fluorine atom can enhance binding affinity to enzymes and receptors, modulating biological responses. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological pathways, influencing cellular processes such as enzyme activity and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed pharmacological investigations are necessary to confirm these effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other fluorinated pyridine derivatives.

- Potential Drug Development : Its structural characteristics make it a promising lead compound for developing new pharmaceuticals, particularly in treating inflammatory diseases and infections.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : In cell-free assays, derivatives of fluorinated pyridines have shown varying degrees of enzyme inhibition. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit lipoxygenase (LO) activity, a key enzyme in inflammatory processes .

- Structure-Activity Relationship (SAR) Analysis : SAR studies indicate that modifications on the pyridine ring significantly affect biological activity. The introduction of different substituents can enhance or diminish the compound's efficacy against specific targets .

- Synthesis of Derivatives : this compound serves as a precursor for synthesizing various derivatives with tailored properties. These derivatives are being investigated for enhanced biological activity and specificity against targeted enzymes or receptors.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Potential antimicrobial properties | Not yet determined | Requires further study |

| Ethyl 5-hydroxyindole-3-carboxylate | Inhibits 5-lipoxygenase (5-LO) | IC50 = 0.7 μM | Strong inhibitor of inflammatory pathways |

| Ethyl 4-amino-5-fluoropyridine-2-carboxylate | Anticancer properties | Not specified | Shows promise in cancer therapy |

Future Directions

The ongoing research into this compound highlights its potential as a versatile building block in medicinal chemistry. Future studies should focus on:

- Detailed Pharmacological Studies : Comprehensive investigations into its pharmacodynamics and pharmacokinetics.

- Exploration of Derivatives : Synthesis and evaluation of various derivatives to identify compounds with enhanced therapeutic profiles.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

特性

IUPAC Name |

ethyl 5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMGOYHQXHQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450790 | |

| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148541-70-2 | |

| Record name | Ethyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。